![molecular formula C14H18N2O3 B7460007 N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7460007.png)
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in the regulation of reward and motivation pathways in the brain. N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and to improve cognitive function in animal models of schizophrenia. It has also been shown to have potential neuroprotective effects in animal models of Parkinson's disease.
Wirkmechanismus
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide acts as a competitive antagonist at the dopamine D3 receptor, blocking the binding of dopamine and preventing its downstream signaling pathways. This blockade leads to a decrease in the activity of the mesolimbic dopamine system, which is implicated in the regulation of reward and motivation pathways in the brain. N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to selectively target the D3 receptor, without affecting other dopamine receptor subtypes.
Biochemical and Physiological Effects
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in animal models of addiction, and to improve cognitive function in animal models of schizophrenia. It has also been shown to have potential neuroprotective effects in animal models of Parkinson's disease. However, the exact mechanisms underlying these effects are still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is its high affinity and selectivity for the dopamine D3 receptor. This allows for precise targeting of this receptor subtype in scientific research. However, one limitation of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, the potential off-target effects of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide on other dopamine receptor subtypes should be carefully considered in experimental design.
Zukünftige Richtungen
There are a number of potential future directions for research on N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide. One area of focus could be on the development of more potent and selective D3 receptor antagonists, with longer half-lives and fewer off-target effects. Another area of focus could be on the potential therapeutic applications of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide in the treatment of other neuropsychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, and to identify potential biomarkers of its effectiveness in animal models and human patients.
Synthesemethoden
The synthesis of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves the reaction of 4-(4-fluorophenyl)piperidine with 3,4-methylenedioxyphenylacetic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to yield N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide as a white solid. This synthesis method has been optimized for high yield and purity, and has been used extensively in scientific research.
Eigenschaften
IUPAC Name |
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(16-10-5-7-15-8-6-10)13-9-18-11-3-1-2-4-12(11)19-13/h1-4,10,13,15H,5-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXDUOSVAHUWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.